![molecular formula C8H7N3O2 B3289598 6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol CAS No. 859538-54-8](/img/structure/B3289598.png)
6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol
Description
“6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol” is a compound that contains an oxadiazole ring. Oxadiazole is a five-membered heterocyclic ring that contains two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The 1,2,4-oxadiazole isomers, such as the one in this compound, are widely studied due to their broad range of chemical and biological properties .
Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to the electronegativities of nitrogen and oxygen . In the case of “6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol”, the presence of the oxadiazole ring and the pyridinol group could potentially influence its molecular interactions.Chemical Reactions Analysis
While specific chemical reactions involving “6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol” were not found in the available resources, oxadiazole derivatives in general have been synthesized and evaluated for various biological activities .Future Directions
The future directions for “6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol” could involve further studies on its synthesis, chemical properties, and potential biological activities. Given the broad range of activities exhibited by oxadiazole derivatives , this compound could be a potential candidate for drug discovery and development.
properties
IUPAC Name |
6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-10-8(11-13-5)7-3-2-6(12)4-9-7/h2-4,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLUPIXZWTWQJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=NC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736444 | |
Record name | 6-(5-Methyl-1,2,4-oxadiazol-3(2H)-ylidene)pyridin-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-ol | |
CAS RN |
859538-54-8 | |
Record name | 6-(5-Methyl-1,2,4-oxadiazol-3(2H)-ylidene)pyridin-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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